molecular formula C7H13NO2 B3269479 Methyl 2-methylpyrrolidine-2-carboxylate CAS No. 51098-47-6

Methyl 2-methylpyrrolidine-2-carboxylate

Cat. No. B3269479
CAS RN: 51098-47-6
M. Wt: 143.18 g/mol
InChI Key: CCNBDZFBJCGDIV-UHFFFAOYSA-N
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Description

“Methyl 2-methylpyrrolidine-2-carboxylate” is a chemical compound . It is used in various applications in the field of chemistry .


Synthesis Analysis

The synthesis of similar compounds has been discussed in the literature . For instance, a series of 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .


Molecular Structure Analysis

The molecular formula of “Methyl 2-methylpyrrolidine-2-carboxylate” is C7H13NO2 . Its molecular weight is 143.18362 .

Scientific Research Applications

Copper-Catalyzed N-Arylation

(Chao-yuan Wang et al., 2010) discovered that (S)-N-methylpyrrolidine-2-carboxylate, a derivative of natural L-proline, is an efficient ligand for copper-catalyzed N-arylation of amides with aryl halides. This process results in the synthesis of various N-arylamides with good to high yields.

Organocatalyst in Asymmetric Michael Additions

Homochiral methyl 4-aminopyrrolidine-2-carboxylates, obtained through asymmetric cycloadditions and catalytic hydrogenation, are potent organocatalysts for asymmetric Michael additions of ketones to nitroalkenes (Andrea Ruiz-Olalla et al., 2015). These novel organocatalysts, belonging to the L-series of natural amino acids, show distinct enantioselectivity compared to L-proline.

Role in Trail Pheromone for Leaf-Cutting Ants

Methyl 4-methylpyrrole-2-carboxylate, closely related to methyl 2-methylpyrrolidine-2-carboxylate, has been identified as a volatile trail pheromone in the ant species Atta cephalotes, eliciting strong trail-following activity (R. Riley et al., 1974).

Metal-Free Oxidation of Aromatic Aldehydes

N-methylpyrrolidin-2-one hydrotribromide (MPHT), a compound related to methyl 2-methylpyrrolidine-2-carboxylate, is an effective catalyst for oxidizing aromatic aldehydes to carboxylic acids using hydrogen peroxide (Jomy Joseph et al., 2007). This process occurs under mild conditions and achieves excellent yields.

Activation of Metabotropic Glutamate Receptors

Aminopyrrolidine-2R,4R-dicarboxylated (2R,4R-APDC), structurally similar to methyl 2-methylpyrrolidine-2-carboxylate, selectively activates metabotropic glutamate (mGlu) receptor subtypes mGlu2 and -3, protecting against excitotoxic neuronal death (G. Battaglia et al., 1998).

ECL Derivatization Reagents for Carboxylic Acids and Amines

N-Methylpyrrolidine and its derivatives serve as selective and sensitive derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC) (H. Morita et al., 2002). This method, using electrogenerated chemiluminescence detection, is effective for analyzing free fatty acids and pharmaceutical compounds like ibuprofen.

PARP Inhibitor for Cancer Treatment

The discovery of the PARP inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for cancer treatment highlights the significance of methylpyrrolidine derivatives in medicinal chemistry. ABT-888 demonstrates excellent potency and has progressed to human clinical trials (T. Penning et al., 2009).

Investigation of Tropane Alkaloid Biosynthesis

Research on 1-methylpyrrolidine-2-acetic acid and related compounds revealed that they are not efficient precursors in the biosynthesis of tropane alkaloids in plants like Erythroxylum coca and Datura innoxia (M. N. Huang et al., 1996).

Future Directions

The future directions in the study and application of “Methyl 2-methylpyrrolidine-2-carboxylate” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential applications . The ‘magic-methyl effect’ is well known in the field of medicinal chemistry and drug discovery, leading to important implications related to biological activity, selectivity, and affinity .

properties

IUPAC Name

methyl 2-methylpyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-7(6(9)10-2)4-3-5-8-7/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNBDZFBJCGDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-methylpyrrolidine-2-carboxylate

CAS RN

51098-47-6
Record name methyl 2-methylpyrrolidine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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